![molecular formula C9H13NO2 B13200263 [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol CAS No. 2059932-67-9](/img/structure/B13200263.png)
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
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Overview
Description
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound features a unique structure that includes a cyclobutyl ring, an oxazole ring, and a methanol group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanone with an appropriate oxazole precursor in the presence of a base. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require solvents such as toluene or dichloromethane .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine:
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and inflammatory conditions .
Industry:
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
(1-Methylcyclobutyl)methanol: This compound shares the cyclobutyl and methanol groups but lacks the oxazole ring, making it less versatile in chemical reactions.
2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid: This compound has an acetic acid group instead of a methanol group, altering its chemical properties and applications.
Uniqueness:
The presence of both the cyclobutyl and oxazole rings in [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides a unique combination of stability and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from its similar counterparts .
Biological Activity
[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a compound with potential pharmacological significance due to its unique structural features. It contains an oxazole ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13NO2
- Molecular Weight : Approximately 169.21 g/mol
The structure of this compound features a cyclobutyl group attached to a methanol moiety and an oxazole ring, which contributes to its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities:
1. Antimicrobial Properties
Preliminary studies have shown that oxazole derivatives can possess antimicrobial properties against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Several studies have suggested that this compound may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.
3. Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol | C9H13NO2 | Variation in cyclobutyl positioning |
2,4-Dimethyl-1,3-oxazol-5-yl)methanol | C9H13NO2 | Additional methyl groups on the oxazole ring |
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole | C9H13ClN2O | Chloromethyl substitution on oxazole |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs to assess their biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Neuroprotection
Research involving neuronal cell cultures showed that this compound could protect against oxidative stress-induced cell death. This finding supports further investigation into its neuroprotective mechanisms.
Properties
CAS No. |
2059932-67-9 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3 |
InChI Key |
OYDIXYCZZXQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=NC=C(O2)CO |
Origin of Product |
United States |
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